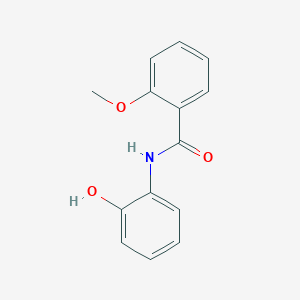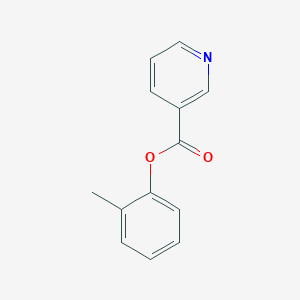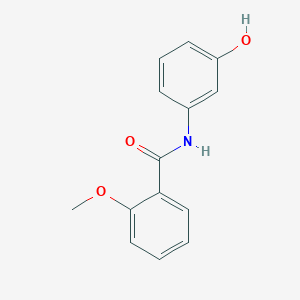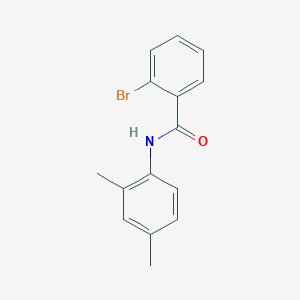![molecular formula C18H19NO3 B382129 Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate CAS No. 303122-43-2](/img/structure/B382129.png)
Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate, also known as TMB, is a photoinitiator that is widely used in various fields such as polymerization, printing, and electronics. TMB is a type of organic compound that can be synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Nonlinear Optics
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used in the field of nonlinear optics . Organic nonlinear optical (NLO) single crystals of this compound were grown by slow solvent evaporation (SSE) method . The second order hyperpolarizability of the crystal was analyzed theoretically .
Spectroscopic Characterization
This compound is used for spectroscopic characterization . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically .
Thermal Analysis
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used for thermal analysis . The thermal characteristics of the as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .
Synthesis of Organic Compounds
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is known as a bioactive precursor in organic synthesis of compounds . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
Pharmacological Activities
This compound has a variety of pharmacological activities namely antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic and antiviral properties .
Radical Polymerization
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used in the radical polymerization of dental resins . It enhances the polymerization rate and conversion compared to other initiators .
Preparation of Ceramic Materials
This compound is used in the preparation of divinylbenzene modified polymer-based ceramic materials for high temperature sensor applications .
Antibacterial Activity
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used in the study of antibacterial activity . Four bacterial strains (Staphylococcus aureus, Bacillus subtilis, Salmonella Typhi and Pseudomonas aeruginosa) were used for the study .
Propiedades
IUPAC Name |
methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-9-12(2)16(13(3)10-11)17(20)19-15-8-6-5-7-14(15)18(21)22-4/h5-10H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZGIFELHUHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382047.png)
![3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B382049.png)
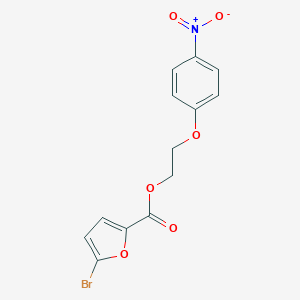

methanone oxime](/img/structure/B382054.png)
![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)
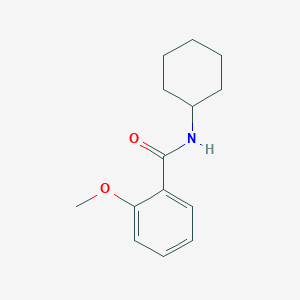
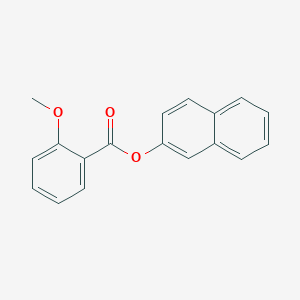
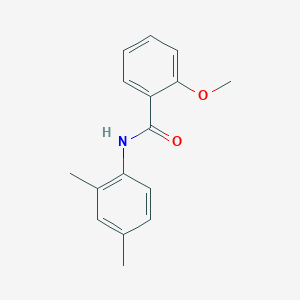
![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)
